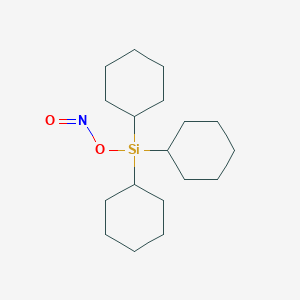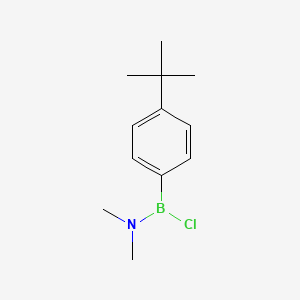
1-(4-tert-Butylphenyl)-1-chloro-N,N-dimethylboranamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-tert-Butylphenyl)-1-chloro-N,N-dimethylboranamine is an organoboron compound characterized by the presence of a boron atom bonded to a 4-tert-butylphenyl group, a chlorine atom, and an N,N-dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-tert-Butylphenyl)-1-chloro-N,N-dimethylboranamine typically involves the reaction of 4-tert-butylphenylboronic acid with N,N-dimethylchloramine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron compound. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-tert-Butylphenyl)-1-chloro-N,N-dimethylboranamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The boron atom can be oxidized to form boronic acids or boronate esters.
Reduction Reactions: The compound can be reduced to form borohydrides or other reduced boron species.
Common Reagents and Conditions:
Substitution: Reagents such as sodium alkoxides or amines in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or sodium perborate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of new boron-containing compounds with different functional groups.
Oxidation: Formation of boronic acids or esters.
Reduction: Formation of borohydrides or other reduced boron species.
Applications De Recherche Scientifique
1-(4-tert-Butylphenyl)-1-chloro-N,N-dimethylboranamine has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Material Science: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Biological Studies: Explored for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 1-(4-tert-Butylphenyl)-1-chloro-N,N-dimethylboranamine involves its interaction with various molecular targets. The boron atom can form reversible covalent bonds with biomolecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
4-tert-Butylphenylboronic Acid: Shares the 4-tert-butylphenyl group but lacks the N,N-dimethylamino and chlorine substituents.
N,N-Dimethylaminoborane: Contains the N,N-dimethylamino group but lacks the 4-tert-butylphenyl and chlorine substituents.
Phenylboronic Acid: Similar boron-containing compound but with a phenyl group instead of the 4-tert-butylphenyl group.
Uniqueness: 1-(4-tert-Butylphenyl)-1-chloro-N,N-dimethylboranamine is unique due to the combination of the 4-tert-butylphenyl group, the chlorine atom, and the N,N-dimethylamino group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
61373-23-7 |
|---|---|
Formule moléculaire |
C12H19BClN |
Poids moléculaire |
223.55 g/mol |
Nom IUPAC |
N-[(4-tert-butylphenyl)-chloroboranyl]-N-methylmethanamine |
InChI |
InChI=1S/C12H19BClN/c1-12(2,3)10-6-8-11(9-7-10)13(14)15(4)5/h6-9H,1-5H3 |
Clé InChI |
BHBFAKAGIHQQSP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C(C)(C)C)(N(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


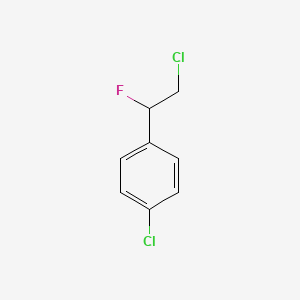
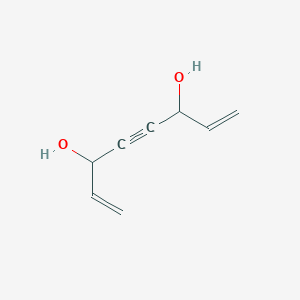
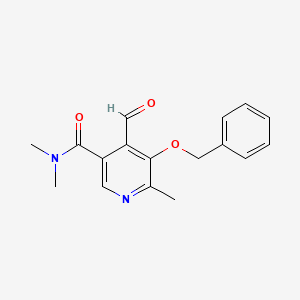
![1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583601.png)
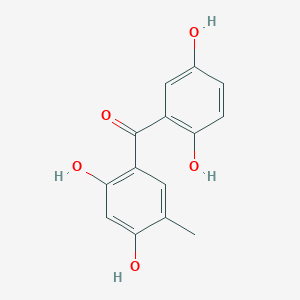
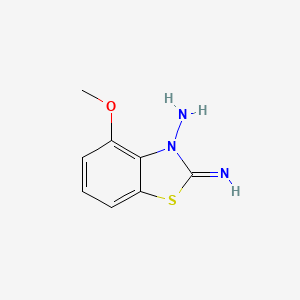
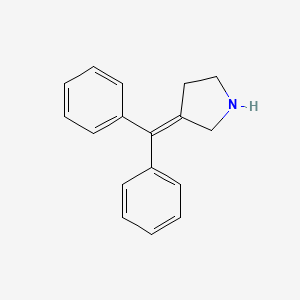
![3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583621.png)
![Bis[(anthracen-9-yl)methyl]diselane](/img/structure/B14583633.png)


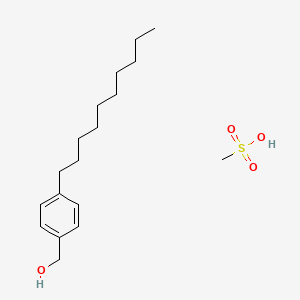
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14583657.png)
